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Compound of Interest

Compound Name: Furcellaran

Cat. No.: B1364894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of furcellaran, a sulfated

polysaccharide extracted from the red seaweed Furcellaria lumbricalis. With growing interest in

its applications in the food, pharmaceutical, and biomedical fields, understanding the variation

in furcellaran's properties based on its geographical origin is crucial for its effective utilization.

This document outlines the physicochemical and gelling properties of furcellaran from different

marine environments, details the experimental protocols for its characterization, and illustrates

relevant biological pathways.

Physicochemical Properties: A Tale of Two Seas
The structural and chemical characteristics of furcellaran are influenced by environmental

factors, leading to variations in its properties. Below is a comparison of furcellaran sourced

from the Baltic Sea (primarily Estonian waters) and the North Atlantic (Canadian waters).
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Property
Furcellaran (Baltic Sea,
Estonia)

Furcellaran (North Atlantic,
Canada)

Average Molecular Weight

(Mw)
~290 kDa (water-extracted)[1] 432 kDa - 537 kDa[2]

Sulfate Content 5.3% (water-extracted)[1] 12-16%[3]

Sulfate Ester Groups per

Monosaccharide
1 per 3.3 to 4.5 residues[4] 1 per 3 to 4 residues[4]

3,6-anhydro-D-galactose

Content
28.5–30.1%[1] 30-35%[3]

D-galactose Content
Not specified, but a major

component
46-53%[3]

Total Sugar Content Not specified Up to 91.4%[5]

Gelling Properties: The Influence of Origin on
Functionality
The gelling ability of furcellaran is one of its most important functional properties. This is also

subject to variation based on the source of the raw material.
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Property
Furcellaran (Baltic Sea,
Estonia)

Furcellaran (General/North
Atlantic)

Gelling Temperature ~40-45°C (for a 1% gel)[3] ~40-45°C[3]

Melting Temperature
~35-45°C (for a 1% gel, little

hysteresis)[3]

Higher concentrations melt at

higher temperatures than the

gelling point[3]

Gel Strength

Increases with concentration,

pH, and the presence of

potassium and calcium ions[6]

Strong and brittle, similar to

kappa-carrageenan. Gel

strength is increased by

potassium ions.[6]

Gel Texture

Strong and brittle. Becomes

more elastic with the addition

of sugar.[6]

Firm, smooth, and relatively

elastic. More elastic than agar

or carrageenan.[3]

Storage Moduli (G')

~9300 Pa (at 10 mM KCl) to

~30000 Pa (at 40 mM KCl) for

a 1.5% w/w gel[4]

Not specified

Experimental Protocols
This section details the methodologies for the extraction, purification, and characterization of

furcellaran.

Furcellaran Extraction and Purification
A general protocol for the extraction and purification of furcellaran from Furcellaria lumbricalis

involves the following steps:

Harvesting and Pre-treatment: The seaweed is harvested, cleaned of epiphytes and debris,

and washed thoroughly with tap water. It is then dried before extraction.

Extraction:

Water Extraction: The dried seaweed is extracted with hot water (typically >75°C)[3].
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Alkali Extraction: Alternatively, a low concentration alkaline solution can be used for

extraction, which has been shown to significantly increase gel strength[1].

Clarification: The extract is filtered to remove solid residues.

Precipitation: The polysaccharide is precipitated from the clarified solution using an alcohol,

such as isopropanol or ethanol.

Purification: The precipitate is washed with alcohol to remove impurities.

Drying: The purified furcellaran is dried to obtain a powder.

Characterization of Physicochemical Properties
Molecular Weight Determination: High-Performance Size-Exclusion Chromatography

(HPSEC) coupled with a refractive index detector is commonly used to determine the

molecular weight distribution of furcellaran[2].

Sulfate Content Analysis: The sulfate content can be determined using various methods,

including ion chromatography after acid hydrolysis or by inductively coupled plasma-optical

emission spectrometry (ICP-OES)[1].

Monosaccharide Composition: The monosaccharide composition is typically analyzed by gas

chromatography-mass spectrometry (GC-MS) of the alditol acetates or by high-performance

anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) after

acid hydrolysis[2].

Structural Characterization: Fourier-transform infrared (FTIR) spectroscopy and Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) are powerful techniques to

elucidate the structural features of furcellaran, including the identification of specific

linkages and functional groups[1][2].

Analysis of Gelling Properties
Rheological Measurements: A dynamic rheometer is used to determine the storage modulus

(G') and loss modulus (G''), as well as the gelling and melting temperatures. These

measurements are typically performed by subjecting the furcellaran solution to a controlled

temperature ramp while applying a small oscillatory shear.
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Gel Strength Measurement: A texture analyzer is used to measure the force required to

fracture the gel, providing a quantitative measure of gel strength.

Visualizing Experimental and Biological Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental

workflow for furcellaran analysis and the potential signaling pathways modulated by its

bioactive properties.
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Caption: Experimental workflow for furcellaran analysis.
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Caption: Potential signaling pathways modulated by furcellaran.

Concluding Remarks
The properties of furcellaran are not uniform and can vary significantly depending on its

geographical origin. Furcellaran from the North Atlantic, for instance, appears to have a higher

molecular weight and sulfate content compared to that from the Baltic Sea. These differences

can have a profound impact on its gelling behavior and potential bioactivities. For researchers

and developers, it is imperative to consider the source of furcellaran and to thoroughly

characterize the material to ensure its suitability for a specific application. Further research is
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needed to fully elucidate the structure-function relationships of furcellaran from a wider range

of geographical locations and to explore its full potential in drug development and other

biomedical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1364894?utm_src=pdf-body
https://www.benchchem.com/product/b1364894?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/225776270_The_extraction_structure_and_gelling_properties_of_hybrid_galactan_from_the_red_alga_Furcellaria_lumbricalis_Baltic_Sea_Estonia
https://nrc-publications.canada.ca/eng/view/object/?id=87d96ea1-a259-4ea3-8f9e-e8f76e9886f1
https://nrc-publications.canada.ca/eng/view/object/?id=87d96ea1-a259-4ea3-8f9e-e8f76e9886f1
https://seatechbioproducts.com/some-helpful-information-about-furcellaran-in-food-and-cosmetics-industry.html
https://www.drugfuture.com/chemdata/furcellaran.html
https://www.researchgate.net/publication/257759958_Properties_of_polysaccharides_in_several_seaweeds_from_Atlantic_Canada_and_their_potential_anti-influenza_viral_activities
https://estagar.ee/wp-content/uploads/2017/06/furcellaran-properties.pdf
https://www.benchchem.com/product/b1364894#comparative-analysis-of-furcellaran-from-different-geographical-origins
https://www.benchchem.com/product/b1364894#comparative-analysis-of-furcellaran-from-different-geographical-origins
https://www.benchchem.com/product/b1364894#comparative-analysis-of-furcellaran-from-different-geographical-origins
https://www.benchchem.com/product/b1364894#comparative-analysis-of-furcellaran-from-different-geographical-origins
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1364894?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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